11-Dehydro-txb2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

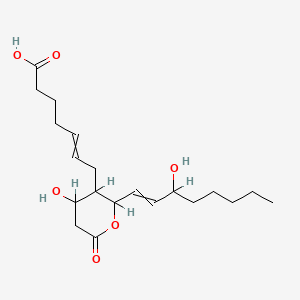

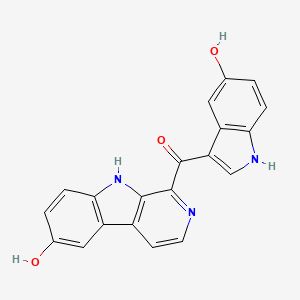

11-Dehydro-thromboxane B2 is an organic compound with the chemical formula C20H32O6. It is a metabolite of thromboxane A2, which is produced by activated platelets. The compound is often used as a biomarker to monitor the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dehydro-thromboxane B2 typically involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2 through hydrolysis. The enzyme 11-OH-dehydrogenase then catalyzes the conversion of thromboxane B2 to 11-Dehydro-thromboxane B2 .

Industrial Production Methods

the compound can be isolated from biological samples such as urine and blood plasma using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

11-Dehydro-thromboxane B2 undergoes various chemical reactions, including oxidation and reduction. The compound is relatively stable but can be further metabolized in the body to other derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving 11-Dehydro-thromboxane B2 include oxidizing agents and enzymes like 11-OH-dehydrogenase. The reactions typically occur under physiological conditions, such as body temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of 11-Dehydro-thromboxane B2 include its further metabolites, such as 2,3-dinor-thromboxane B2. These metabolites are often excreted in the urine and can be measured to assess platelet activity .

Wissenschaftliche Forschungsanwendungen

11-Dehydro-thromboxane B2 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of assays to measure thromboxane levels.

Biology: Serves as a biomarker for platelet activation and is used in studies investigating the role of thromboxanes in various biological processes.

Medicine: Utilized to monitor the effectiveness of aspirin therapy in preventing cardiovascular diseases.

Wirkmechanismus

11-Dehydro-thromboxane B2 exerts its effects primarily through its role as a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. The breakdown of thromboxane A2 to thromboxane B2 and subsequently to 11-Dehydro-thromboxane B2 helps regulate platelet activity and vascular tone. The measurement of 11-Dehydro-thromboxane B2 levels in urine serves as an indirect indicator of thromboxane A2 production and platelet activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived. It is highly unstable and rapidly hydrolyzed to thromboxane B2.

Thromboxane B2: The immediate precursor of 11-Dehydro-thromboxane B2, formed through the hydrolysis of thromboxane A2.

2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, formed through beta-oxidation pathways.

Uniqueness

11-Dehydro-thromboxane B2 is unique in its stability compared to thromboxane A2 and thromboxane B2. Its stable nature makes it a reliable biomarker for assessing thromboxane A2 production and platelet activity over time .

Eigenschaften

IUPAC Name |

7-[4-hydroxy-2-(3-hydroxyoct-1-enyl)-6-oxooxan-3-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867398 |

Source

|

| Record name | 7-[4-Hydroxy-2-(3-hydroxyoct-1-en-1-yl)-6-oxooxan-3-yl]hept-5-enoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methoxyphenyl)-1-(2-oxolanylmethyl)urea](/img/structure/B1214228.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)

![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)